Hexatriacontoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
Description
Hexatriacontoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a highly specialized sulfur-containing compound characterized by a long-chain hexatriacontoxy group (C₃₆H₇₃O–), a methyl substituent, and a sulfanylidene-lambda6-sulfane core. The lambda6 notation indicates a hypervalent sulfur center, which is rare and imparts unique reactivity and stability compared to standard sulfur compounds.
Properties
Molecular Formula |
C37H76O2S2 |
|---|---|
Molecular Weight |
617.1 g/mol |
IUPAC Name |
hexatriacontoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C37H76O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-39-41(2,38)40/h3-37H2,1-2H3 |
InChI Key |
UHIWROWEUJPGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=S)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Hexatriacontyl Methanethiosulfonate typically involves the reaction of hexatriacontanol with methanethiosulfonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hexatriacontyl Methanethiosulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
Hexatriacontyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: It is employed in proteomics research to study protein structures and functions.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Hexatriacontyl Methanethiosulfonate involves its interaction with thiol groups in proteins and other biomolecules. It reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the structure and function of the target molecules. This reactivity makes it a valuable tool for probing the structures of various receptors and channels, such as the acetylcholine receptor channel and the GABA receptor channel .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from structurally or functionally related compounds:
Sulfur-Containing Compounds
- N-acylated Sulfonamide Sodium Salts : These compounds, such as the COX-2 inhibitor prodrugs studied by Singh et al. (2006), feature sulfonamide groups with sodium counterions. Unlike Hexatriacontoxy-methyl-oxo-sulfanylidene-lambda6-sulfane, these derivatives are optimized for aqueous solubility and bioavailability, critical for pharmaceutical applications. The hypervalent sulfur in the target compound may confer greater thermal stability but lower solubility.
Chlorinated Cyclohexanes and Dioxins** :
Hexachlorocyclohexane (HCH) homologs and hexachlorodibenzo-p-dioxins (HCDDs) listed in are environmentally persistent pollutants. While chemically distinct from the target compound, their structural complexity and halogenation contrast sharply with the oxygenated and sulfur-rich framework of this compound. For example:
| Property | This compound | Hexachlorocyclohexane (HCH) |
|---|---|---|
| Core Structure | Hypervalent sulfur (lambda6) | Chlorinated cyclohexane |
| Functional Groups | C₃₆H₇₃O–, methyl, oxo, sulfanylidene | Cl₆ |
| Environmental Impact | Not studied | High persistence, toxicity |
Research Findings and Data Gaps
- Synthetic Challenges : The hexatriacontoxy chain introduces significant hydrophobicity, complicating synthesis and purification compared to smaller sulfonamides or chlorinated compounds .
Biological Activity
Overview of Hexatriacontoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
This compound is a complex organosulfur compound. Its structure suggests it may exhibit unique chemical properties due to the presence of sulfur and oxygen functionalities, which are often associated with various biological activities.
Chemical Structure
The molecular formula of this compound indicates a large molecular size with significant branching due to the hexatriacontoxy group. This complexity may influence its solubility, reactivity, and interactions with biological systems.
Antimicrobial Properties
Research suggests that organosulfur compounds can exhibit antimicrobial properties. The presence of sulfur in the compound may contribute to its ability to inhibit microbial growth. For example, similar compounds have shown effectiveness against bacteria and fungi, potentially through mechanisms that disrupt cellular processes or integrity.
Antioxidant Activity
Organosulfur compounds are also known for their antioxidant properties. They can neutralize free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity
Some studies on related organosulfur compounds indicate potential cytotoxic effects on cancer cells. The mechanism often involves induction of apoptosis (programmed cell death) in malignant cells while sparing normal cells. This selectivity is a critical area of research for developing new anticancer therapies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various organosulfur compounds found that those with similar functional groups to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Antioxidant Mechanisms : Research has demonstrated that organosulfur compounds can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, providing a protective effect against oxidative damage .
- Cytotoxic Studies : In vitro studies have shown that certain organosulfur compounds can induce apoptosis in human cancer cell lines, suggesting a potential therapeutic application for this compound in oncology .
Table 1: Summary of Biological Activities of Organosulfur Compounds
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Reduction of oxidative stress | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Diallyl sulfide | Moderate | High | Moderate |
| Allyl mercaptan | High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
